![molecular formula C15H17BrN4O B2971405 (5-溴吡啶-3-基)(3-(1-甲基-1H-吡唑-4-基)哌啶-1-基)甲苯酮 CAS No. 2310016-27-2](/img/structure/B2971405.png)
(5-溴吡啶-3-基)(3-(1-甲基-1H-吡唑-4-基)哌啶-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a bromine substituent at the 5-position . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 1-methyl-1H-pyrazol-4-yl group attached to it . The two rings are connected by a methanone (carbonyl) group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through nucleophilic substitution reactions, where a nucleophile (such as the piperidine ring) attacks an electrophile (such as the bromopyridine ring) .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the carbonyl group. The exact structure would depend on the specific synthesis pathway and the reaction conditions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom on the pyridine ring could be replaced by a nucleophile in a substitution reaction . The carbonyl group could also undergo various reactions, such as reduction to an alcohol or reaction with a nucleophile to form a new carbon-carbon bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could make it a base, and the bromine atom could make it relatively heavy and polar .科学研究应用
Treatment of Type II Diabetes Mellitus
This compound has been studied for its potential role in the treatment of Type II Diabetes Mellitus . Researchers have synthesized related pyrimidine-based thiourea compounds that exhibit significant inhibitory activity against the enzyme α-glucosidase . This enzyme is crucial in carbohydrate digestion and its inhibition can help manage blood sugar levels in diabetic patients. The compound’s structure, featuring a central pyrimidine ring with phenyl-substituted thiourea motifs, contributes to its biological activity.
Antimicrobial Applications
The structural analogs of this compound have shown promise as antimicrobial agents . They have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromopyridin moiety is believed to enhance the compound’s ability to interact with bacterial enzymes, leading to potential therapeutic applications in combating infections.
Enzyme Inhibition for Therapeutic Use
The compound’s derivatives have been explored for their enzyme inhibitory properties . This is particularly relevant in the development of new medications where enzyme targets are involved in disease progression. For instance, the inhibition of α-glucosidase can be beneficial in treating metabolic disorders .
Chemical Synthesis of Novel Organic Molecules
In the field of chemical synthesis , this compound serves as a key intermediate in the creation of novel organic molecules with potential therapeutic applications. Its versatile structure allows for various substitutions, which can lead to the discovery of new drugs with diverse biological activities .
Pharmacophore in Drug Discovery
The compound’s core structure is used as a pharmacophore in drug discovery, particularly for diseases where pyrimidine derivatives are effective . Its molecular framework is conducive to modifications that can enhance drug properties such as potency, selectivity, and pharmacokinetics.
Research Tool in Medicinal Chemistry
As a research tool in medicinal chemistry , this compound and its derivatives are used to study the structure-activity relationships (SAR) of new drug candidates. Understanding the relationship between the chemical structure and biological activity is essential for optimizing drug design .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c1-19-9-13(7-18-19)11-3-2-4-20(10-11)15(21)12-5-14(16)8-17-6-12/h5-9,11H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIMYULUYGGHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。